molecular formula C5H9Br2NO2 B6315838 Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester CAS No. 358365-86-3

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester

Cat. No.: B6315838
CAS No.: 358365-86-3
M. Wt: 274.94 g/mol
InChI Key: KCXLLRXVLYZWSK-UHFFFAOYSA-N
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Description

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C18H18Br2F2N2O2. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are generally proprietary and may involve specialized equipment and conditions to optimize yield and purity. The process usually includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The reaction conditions can vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Carbamic acid, N,N-dibromo-, 1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Properties

IUPAC Name

tert-butyl N,N-dibromocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br2NO2/c1-5(2,3)10-4(9)8(6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXLLRXVLYZWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282293
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358365-86-3
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358365-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N,N-dibromocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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